An In-depth Technical Guide on the Physicochemical Properties of 1-(Carbamothioylamino)-3-phenylthiourea
An In-depth Technical Guide on the Physicochemical Properties of 1-(Carbamothioylamino)-3-phenylthiourea
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related phenylthiourea and bis-thiourea analogues to present a robust profile. It covers the proposed chemical structure, potential synthetic routes, and detailed protocols for characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and similar thiourea derivatives.
Introduction and Molecular Structure
Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including roles as precursors in the synthesis of heterocyclic compounds, as enzyme inhibitors, and as potential therapeutic agents.[1][2] The unique properties of these molecules are conferred by the thiourea backbone, which can participate in extensive hydrogen bonding.[3]
The compound 1-(Carbamothioylamino)-3-phenylthiourea, also systematically named 1-phenyl-3-(thiocarbamoylamino)thiourea , is a bis-thiourea derivative. Its structure features a central thiourea core with a phenyl group attached to one nitrogen and a second thiourea group (carbamothioylamino) attached to the other. This structure suggests a high potential for intra- and intermolecular hydrogen bonding, which would significantly influence its physicochemical properties such as melting point, solubility, and crystal packing.
Caption: Proposed molecular structure of 1-(Carbamothioylamino)-3-phenylthiourea.
Synthesis and Purification
While a specific synthesis for 1-(Carbamothioylamino)-3-phenylthiourea is not documented, a plausible synthetic route can be devised based on established methods for preparing unsymmetrical thioureas. A common approach involves the reaction of an isothiocyanate with an amine or hydrazine derivative.
Proposed Synthetic Pathway
A feasible two-step synthesis is proposed:
-
Formation of Phenylisothiocyanate: Aniline is reacted with thiophosgene or a related reagent to generate phenylisothiocyanate.
-
Reaction with Thiocarbohydrazide: The resulting phenylisothiocyanate is then reacted with thiocarbohydrazide to yield the final product, 1-(Carbamothioylamino)-3-phenylthiourea.
Caption: Proposed two-step synthesis workflow for 1-(Carbamothioylamino)-3-phenylthiourea.
Detailed Experimental Protocol
Step 1: Synthesis of Phenylisothiocyanate
-
In a well-ventilated fume hood, dissolve aniline (0.1 mol) in a suitable solvent such as dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thiophosgene (0.11 mol) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude phenylisothiocyanate.
Step 2: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea
-
Dissolve thiocarbohydrazide (0.1 mol) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the crude phenylisothiocyanate (0.1 mol) from Step 1 to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[3]
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, based on data from analogous compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction and References |
| Molecular Formula | C₈H₁₀N₄S₂ | Based on the proposed structure. |
| Molar Mass | 226.32 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance of thiourea derivatives.[4] |
| Melting Point | 160-180 °C | Phenylthiourea has a melting point of ~154°C. The additional thiourea moiety and increased hydrogen bonding potential are expected to raise the melting point.[3] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols and hot water; likely insoluble in non-polar solvents and cold water. | N-phenylthiourea is soluble in DMSO and DMF at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[5][6] The additional polar group in the target molecule may slightly increase its polarity. |
| pKa | ~9-10 | The N-H protons of the thiourea groups are weakly acidic. |
Analytical Characterization Protocols
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Record the spectrum over a range of 4000-400 cm⁻¹.[7]
Expected Characteristic Peaks:
-
N-H stretching: 3400-3100 cm⁻¹ (multiple bands due to different N-H environments)[1][7]
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=S stretching (thioamide): 1350-1250 cm⁻¹ and 860-840 cm⁻¹[7][8]
-
C-N stretching: 1500-1400 cm⁻¹[8]
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.
Protocol:
-
Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons: δ 7.0-8.0 ppm (multiplets)[1]
-
N-H protons: δ 8.5-11.0 ppm (broad singlets, exchangeable with D₂O)[1][8]
Expected ¹³C NMR Signals (in DMSO-d₆):
-
C=S carbons: δ 180-190 ppm
-
Aromatic carbons: δ 120-140 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Result:
-
The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into an alumina or aluminum pan.[11][12]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[11][12]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.[13]
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point.
-
TGA: The compound is expected to be thermally stable up to its melting point, followed by decomposition at higher temperatures.[12][14] Decomposition in an inert atmosphere may yield ammonia and carbon disulfide as primary gaseous products.[14]
Caption: Experimental workflow for thermal analysis (TGA/DSC).
Solubility Determination
Accurate solubility data is critical for any downstream applications, particularly in drug development.
Predicted Solubility Profile
Based on the properties of N-phenylthiourea and other derivatives, 1-(Carbamothioylamino)-3-phenylthiourea is expected to be soluble in polar aprotic solvents like DMSO and DMF.[5][15] Its solubility in aqueous buffers is predicted to be low.[6]
Experimental Protocol for Solubility Assessment
A common method to determine solubility is the shake-flask method.
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., DMSO, water, PBS buffer) in a sealed vial.[15]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea. By leveraging data from structurally similar compounds, we have outlined its likely molecular characteristics, a plausible synthetic route, and comprehensive protocols for its analytical characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery, enabling them to anticipate the behavior of this compound and design further experimental studies.
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